Ethyl 4-methyl-5-{[2-(trifluoromethyl)phenyl]carbamoyl}-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate
Overview
Description
Ethyl 4-methyl-5-{[2-(trifluoromethyl)phenyl]carbamoyl}-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiophene ring substituted with multiple functional groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-methyl-5-{[2-(trifluoromethyl)phenyl]carbamoyl}-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the trifluoromethylphenyl and trimethoxybenzamido groups. Common reagents used in these reactions include trifluoromethylphenyl isocyanate and trimethoxybenzoyl chloride. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for the efficient and consistent production of the compound while minimizing the risk of side reactions and impurities.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-5-{[2-(trifluoromethyl)phenyl]carbamoyl}-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.
Scientific Research Applications
Ethyl 4-methyl-5-{[2-(trifluoromethyl)phenyl]carbamoyl}-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-methyl-5-{[2-(trifluoromethyl)phenyl]carbamoyl}-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 4-methyl-5-{[2-(trifluoromethyl)phenyl]carbamoyl}-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-methyl-2-{[4-(trifluoromethyl)phenyl]carbamoyl}thiazole-5-carboxylate: This compound has a similar structure but with a thiazole ring instead of a thiophene ring.
Ethyl 4-methyl-5-{[2-(trifluoromethyl)phenyl]carbamoyl}-2-(3,4,5-trimethoxybenzamido)furan-3-carboxylate: This compound has a furan ring instead of a thiophene ring.
The uniqueness of this compound lies in its specific combination of functional groups and the thiophene ring, which may confer distinct chemical and biological properties.
Biological Activity
Ethyl 4-methyl-5-{[2-(trifluoromethyl)phenyl]carbamoyl}-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate is a synthetic compound belonging to the thiophene family, characterized by its complex structure and potential biological activities. This article explores its biological activity, including mechanisms of action, applications in medicinal chemistry, and findings from recent studies.
Chemical Structure and Synthesis
The compound features a thiophene ring substituted with various functional groups that enhance its biological properties. The synthesis typically involves multi-step organic reactions, starting with the formation of the thiophene core followed by the introduction of the trifluoromethylphenyl and trimethoxybenzamido groups. Key reagents include trifluoromethylphenyl isocyanate and trimethoxybenzoyl chloride, often under controlled conditions to ensure high yield and purity.
This compound exhibits several biological activities:
- Anti-inflammatory Activity : The compound modulates inflammatory pathways by interacting with specific enzymes and receptors involved in inflammation, potentially affecting the NF-κB signaling pathway .
- Anticancer Properties : Research indicates that it may inhibit cancer cell proliferation through mechanisms involving the PI3K/Akt signaling pathway. This suggests a potential role in cancer therapy .
- Antimicrobial Effects : The compound demonstrates activity against various microbial strains. Its mechanism may involve disruption of bacterial cell wall synthesis, making it a candidate for developing new antimicrobial agents .
Case Studies
- Anti-inflammatory Studies : A study evaluated the compound's effect on neutrophil motility mediated by the P2Y14 receptor. The results indicated significant inhibition of receptor activity, suggesting potential for treating inflammatory diseases .
- Anticancer Assays : In vitro assays demonstrated that the compound significantly reduced viability in several cancer cell lines, with IC50 values indicating potent anticancer activity. The compound's structural features were linked to its effectiveness in targeting cancer cells .
- Antimicrobial Screening : A series of tests against common pathogenic bacteria revealed that the compound exhibited broad-spectrum antimicrobial activity. Its effectiveness was attributed to its ability to penetrate bacterial membranes and disrupt essential cellular processes .
Data Table of Biological Activities
Properties
IUPAC Name |
ethyl 4-methyl-5-[[2-(trifluoromethyl)phenyl]carbamoyl]-2-[(3,4,5-trimethoxybenzoyl)amino]thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25F3N2O7S/c1-6-38-25(34)19-13(2)21(23(33)30-16-10-8-7-9-15(16)26(27,28)29)39-24(19)31-22(32)14-11-17(35-3)20(37-5)18(12-14)36-4/h7-12H,6H2,1-5H3,(H,30,33)(H,31,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGUGOYQZURSIMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2C(F)(F)F)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25F3N2O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50387136 | |
Record name | Ethyl 4-methyl-5-{[2-(trifluoromethyl)phenyl]carbamoyl}-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50387136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
566.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6043-71-6 | |
Record name | Ethyl 4-methyl-5-{[2-(trifluoromethyl)phenyl]carbamoyl}-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50387136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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